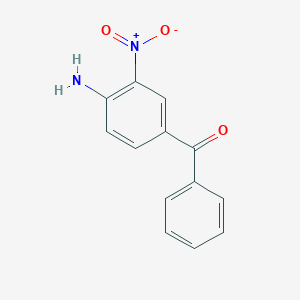
O-linoleyl-L-carnitine
Overview
Description
Synthesis Analysis
The synthesis of L-carnitine, which is a bioactive compound derived from L-lysine and S-adenosyl-L-methionine, is closely associated with the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes .Molecular Structure Analysis
The molecular formula of O-linoleyl-L-carnitine is C25H45NO4 . The molecular weight is 423.6 g/mol . The IUPAC name is (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate .Chemical Reactions Analysis
L-carnitine is functionally related to the transport of long-chain fatty acids across the inner mitochondrial membrane . It facilitates long-chain fatty acid entry into cellular mitochondria, therefore delivering substrate for oxidation and subsequent energy production .Scientific Research Applications
Antioxidant and Antiradical Activities
O-linoleyl-L-carnitine exhibits significant antioxidant properties, as evidenced in studies involving L-carnitine. These studies demonstrate its effectiveness in scavenging free radicals, reducing lipid peroxidation, and possessing metal-chelating activities, which are crucial in mitigating oxidative stress (Gülçin, 2006).
Role in Disease and Metabolic Disorders
Carnitine plays a vital role in energy production and fatty acid metabolism. It is notably beneficial in conditions like diabetes, sepsis, cardiomyopathy, and liver or kidney disease. Its supplementation can improve nerve conduction, neuropathic pain, immune function, and is life-saving in primary carnitine deficiency (Flanagan et al., 2010).
Analytical Determination in Various Samples
The determination of carnitine and its esters in various biological materials, foods, and dietary supplements is crucial for understanding its metabolism and synthesis. Analytical methods have been developed for sensitive analysis, providing insight into its biochemical and pharmacokinetic properties (Dąbrowska & Starek, 2014).
Impact on Embryonic Survival and Gene Expression
L-carnitine supplementation during the vitrification or warming of embryos does not significantly affect embryonic survival rates. However, it can alter gene expression related to fatty acid metabolism, suggesting its influence at a molecular level in developmental biology (Saraiva et al., 2018).
Superoxide Scavenging and DNA Protection
L-Propionylcarnitine, a derivative of L-carnitine, exhibits superoxide scavenging activity and can protect DNA from oxidative damage. This aspect is significant in understanding its potential therapeutic applications in oxidative stress-related conditions (Vanella et al., 2004).
Modulation of Cell Proliferation and Lipid Metabolism
Studies indicate that linoleic and oleic acid, closely related to this compound, can impact cell proliferation and modulate lipid metabolism gene expressions. This has implications in cellular and metabolic research (Belal et al., 2018).
Influence on Maturation and Early Embryo Development
L-carnitine supplementation during in vitro maturation of oocytes improves their preimplantation developmental competence. This could be attributed to its role in accelerating cytoplasmic and nuclear maturation (Zare et al., 2015).
Mechanism of Action
Target of Action
O-linoleyl-L-carnitine, also known as Linoleoylcarnitine, is a naturally occurring long-chain acylcarnitine . It is a metabolite produced during metabolic reactions in humans
Mode of Action
It is known that carnitines play a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
This compound is involved in the carnitine system, which has several functions, including the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis . It is also involved in the mitochondrial metabolism of fatty acids .
Pharmacokinetics
It is known that the concentrations of l-carnitine and its esters are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
It is known that carnitines play a crucial role in maintaining normal mitochondrial function . They are involved in fatty acid oxidation and maintenance of free CoA availability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a study found that exogenous L-carnitine could ameliorate burn-induced cellular and mitochondrial injury of hepatocytes by restoring CPT1 activity . .
Future Directions
L-carnitine supplementation effectively reduces the inflammatory state by increasing the level of TAC and decreasing the levels of CRP, IL-6, TNF-α and MDA in the serum . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .
properties
IUPAC Name |
(3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLXQSQYKZWZCB-DQFWFXSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315971 | |
| Record name | Linoleoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36816-10-1 | |
| Record name | Linoleoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36816-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linoleoylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036816101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linoleoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Linoleoylcarnitine in Intralipid-mediated cardioprotection?
A: While Linoleoylcarnitine itself doesn't directly contribute to the cardioprotective effects of Intralipid, its presence provides valuable insights. Research suggests that Intralipid's cardioprotective mechanism involves the inhibition of mitochondrial complex IV by Palmitoylcarnitine, another fatty acid metabolite. [] This inhibition leads to the generation of reactive oxygen species (ROS), activating the reperfusion injury salvage kinases (RISK) pathway. [] Although Linoleoylcarnitine can inhibit complex IV, it doesn't reach sufficient tissue concentrations during early reperfusion to exert a significant effect. [] This highlights the importance of considering the kinetics and concentrations of different metabolites when studying their biological effects.
Q2: How does Eimeria acervulina infection affect Linoleoylcarnitine levels in chickens, and what does this reveal about the infection's impact?
A: Infection with Eimeria acervulina, a protozoan parasite, leads to significant alterations in the serum metabolome of chickens, including changes in Linoleoylcarnitine levels. [] This infection disrupts fatty acid metabolism and β-oxidation, as evidenced by changes in Linoleoylcarnitine, Stearoylcarnitine, and Palmitoylcarnitine. [] These metabolic shifts likely reflect the parasite's energy demands and its impact on the host's nutrient absorption and utilization. Further research could explore whether these metabolic changes contribute to disease pathogenesis or if they could be targeted for therapeutic intervention.
Q3: Does the consumption of Broussonetia papyrifera-fermented feed influence Linoleoylcarnitine levels in Taihe Black-bone Silky Fowl?
A: Yes, feeding Taihe Black-bone Silky Fowl with Broussonetia papyrifera-fermented feed significantly impacts their muscle Linoleoylcarnitine levels compared to those fed a normal chicken diet. [] This dietary intervention also alters other metabolites involved in histidine and linoleic acid metabolism. [] These findings suggest that specific dietary components can modulate metabolic pathways and influence the nutritional profile of muscle tissue. Further research is needed to elucidate the mechanisms underlying these changes and their potential implications for human health.
Q4: Are there differences in Linoleoylcarnitine levels in newborns exposed to preeclampsia in utero?
A: Yes, research has shown that infants born to mothers with preeclampsia have elevated levels of several acylcarnitines, including Linoleoylcarnitine, in their newborn screening tests. [] This suggests that maternal preeclampsia can significantly impact fetal metabolism, particularly fatty acid oxidation. This finding highlights the importance of considering maternal health factors when interpreting neonatal metabolic screening results and emphasizes the potential long-term consequences of in utero exposures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



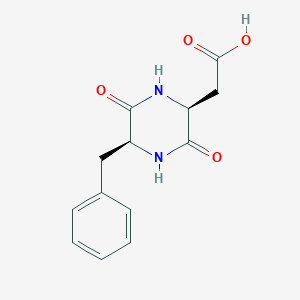


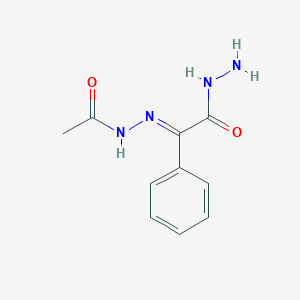

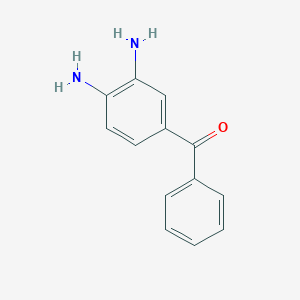
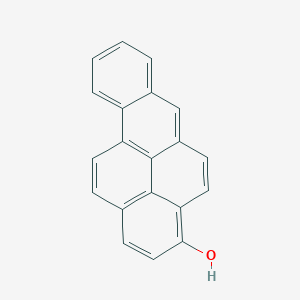
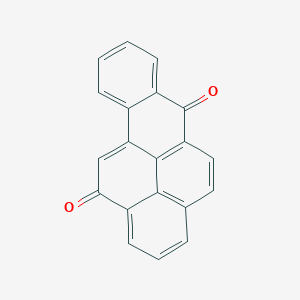
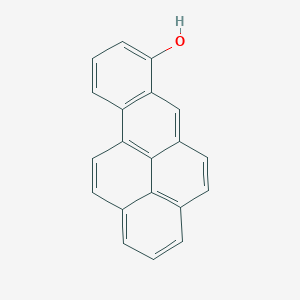


![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
![9-Hydroxybenzo[a]pyrene](/img/structure/B196084.png)
